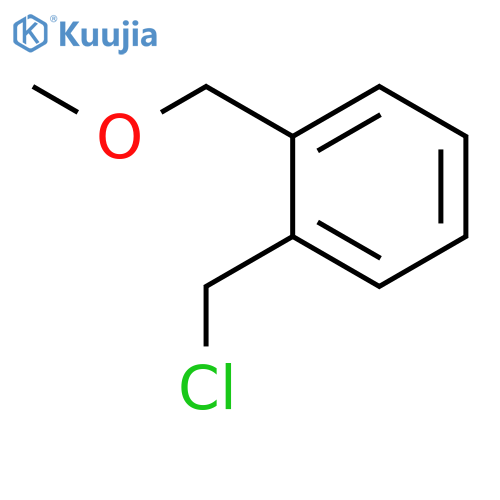

Cas no 68718-99-0 (BENZENE, 1-(CHLOROMETHYL)-2-(METHOXYMETHYL)-)

BENZENE, 1-(CHLOROMETHYL)-2-(METHOXYMETHYL)- 化学的及び物理的性質

名前と識別子

-

- BENZENE, 1-(CHLOROMETHYL)-2-(METHOXYMETHYL)-

- 1-(Chloromethyl)-2-(methoxymethyl)benzene

- F96706

- 68718-99-0

- SCHEMBL2411689

- CS-0252982

- MFCD21234511

- EN300-6218470

- AKOS014777493

- o-methoxymethylbenzyl chloride

- SY333458

-

- インチ: InChI=1S/C9H11ClO/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5H,6-7H2,1H3

- InChIKey: SOIOGAVOOYZHRH-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 170.0498427g/mol

- どういたいしつりょう: 170.0498427g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 106

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2

BENZENE, 1-(CHLOROMETHYL)-2-(METHOXYMETHYL)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6218470-0.1g |

1-(chloromethyl)-2-(methoxymethyl)benzene |

68718-99-0 | 95.0% | 0.1g |

$257.0 | 2025-03-15 | |

| Enamine | EN300-6218470-2.5g |

1-(chloromethyl)-2-(methoxymethyl)benzene |

68718-99-0 | 95.0% | 2.5g |

$1454.0 | 2025-03-15 | |

| Enamine | EN300-6218470-10.0g |

1-(chloromethyl)-2-(methoxymethyl)benzene |

68718-99-0 | 95.0% | 10.0g |

$3191.0 | 2025-03-15 | |

| Enamine | EN300-6218470-0.5g |

1-(chloromethyl)-2-(methoxymethyl)benzene |

68718-99-0 | 95.0% | 0.5g |

$579.0 | 2025-03-15 | |

| Enamine | EN300-6218470-1.0g |

1-(chloromethyl)-2-(methoxymethyl)benzene |

68718-99-0 | 95.0% | 1.0g |

$743.0 | 2025-03-15 | |

| Enamine | EN300-6218470-0.05g |

1-(chloromethyl)-2-(methoxymethyl)benzene |

68718-99-0 | 95.0% | 0.05g |

$174.0 | 2025-03-15 | |

| 1PlusChem | 1P028V3D-250mg |

1-(chloromethyl)-2-(methoxymethyl)benzene |

68718-99-0 | 95% | 250mg |

$516.00 | 2024-04-22 | |

| Aaron | AR028VBP-1g |

1-(chloromethyl)-2-(methoxymethyl)benzene |

68718-99-0 | 95% | 1g |

$1047.00 | 2025-02-17 | |

| Aaron | AR028VBP-500mg |

1-(chloromethyl)-2-(methoxymethyl)benzene |

68718-99-0 | 95% | 500mg |

$822.00 | 2025-02-17 | |

| Aaron | AR028VBP-2.5g |

1-(chloromethyl)-2-(methoxymethyl)benzene |

68718-99-0 | 95% | 2.5g |

$2025.00 | 2025-02-17 |

BENZENE, 1-(CHLOROMETHYL)-2-(METHOXYMETHYL)- 関連文献

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

BENZENE, 1-(CHLOROMETHYL)-2-(METHOXYMETHYL)-に関する追加情報

Introduction to BENZENE, 1-(CHLOROMETHYL)-2-(METHOXYMETHYL) and Its Significance in Modern Chemical Research

BENZENE, 1-(CHLOROMETHYL)-2-(METHOXYMETHYL), with the CAS number 68718-99-0, is a compound of considerable interest in the field of organic chemistry and pharmaceutical research. This heterocyclic aromatic derivative exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both chloromethyl and methoxymethyl substituents on the benzene ring endows the compound with distinct reactivity, enabling its use in diverse chemical transformations.

The compound's molecular structure, characterized by a benzene core substituted at the 1-position with a chloromethyl group and at the 2-position with a methoxymethyl group, contributes to its versatility in synthetic applications. The chloromethyl group (–CH₂Cl) is known for its electrophilic nature, making it susceptible to nucleophilic substitution reactions, while the methoxymethyl group (–OCH₃) introduces a hydroxyl-like functionality that can participate in various organic reactions, including etherification and oxidation processes.

In recent years, BENZENE, 1-(CHLOROMETHYL)-2-(METHOXYMETHYL) has garnered attention in the development of novel pharmaceutical agents. Its structural motif is reminiscent of several biologically active compounds, suggesting potential applications in drug discovery. For instance, derivatives of this compound have been explored as precursors to kinase inhibitors and other therapeutic molecules targeting specific disease pathways. The ability to modify both substituents allows researchers to fine-tune the electronic and steric properties of the molecule, optimizing its interaction with biological targets.

One of the most compelling aspects of BENZENE, 1-(CHLOROMETHYL)-2-(METHOXYMETHYL) is its role as a building block in medicinal chemistry. The chloromethyl group can be readily converted into more complex functional groups through nucleophilic aromatic substitution (SNAr), while the methoxymethyl group can undergo hydrolysis to yield an alcohol or participate in further etherification reactions. These transformations provide chemists with a flexible platform for constructing intricate molecular architectures.

Recent studies have highlighted the compound's utility in the synthesis of small-molecule probes for studying protein-protein interactions. By incorporating fluorophores or other reporter groups into derivatives of BENZENE, 1-(CHLOROMETHYL)-2-(METHOXYMETHYL), researchers have developed tools that enable high-throughput screening of protein targets. These probes have been instrumental in elucidating key signaling pathways involved in cancer and inflammatory diseases, offering new insights into potential therapeutic interventions.

The chemical reactivity of BENZENE, 1-(CHLOROMETHYL)-2-(METHOXYMETHYL) also makes it a valuable asset in materials science. For example, it has been used to synthesize polymers with tailored properties for applications in coatings and adhesives. The incorporation of both electron-withdrawing (chloromethyl) and electron-donating (methoxymethyl) groups into polymer backbones can modulate thermal stability and mechanical strength, making this compound a promising candidate for advanced material design.

In conclusion, BENZENE, 1-(CHLOROMETHYL)-2-(METHOXYMETHYL) (CAS no. 68718-99-0) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity profile position it as a crucial intermediate in pharmaceutical synthesis, protein research, and materials science. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play an increasingly important role in advancing scientific knowledge and technological innovation.

68718-99-0 (BENZENE, 1-(CHLOROMETHYL)-2-(METHOXYMETHYL)-) 関連製品

- 1379443-52-3((1S)-3-amino-1-(3-chlorophenyl)propan-1-ol)

- 2228514-11-0(2-1-(5-bromo-2-methoxypyridin-3-yl)cyclopropylethan-1-amine)

- 2227852-11-9((2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid)

- 2229563-25-9(3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine)

- 2742660-32-6(1,6-diazaspiro3.4octan-5-one hydrochloride)

- 477857-70-8(MORPHOLINO(4-PHENYL-1,2,3-THIADIAZOL-5-YL)METHANONE)

- 884-39-9(Methyldopa hydrochloride)

- 356531-45-8(2-Chloro-N-(4-fluorobenzyl)aniline)

- 293736-67-1(Berubicin hydrochloride)

- 74654-12-9(dimethyl({2-(2S)-oxiran-2-ylethyl})amine)